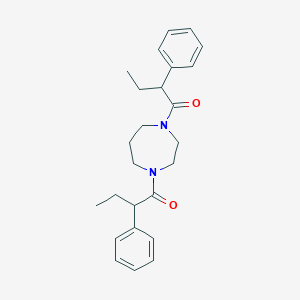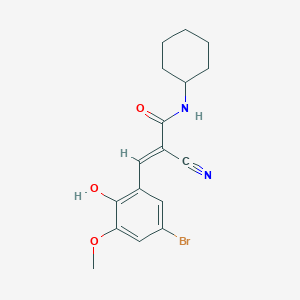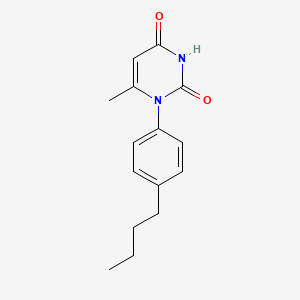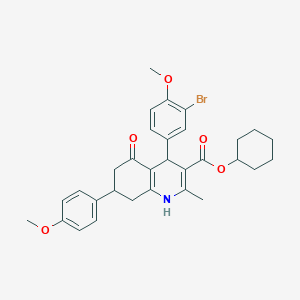
1,4-bis(2-phenylbutanoyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(2-phenylbutanoyl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It is a synthetic compound that has been synthesized in the laboratory for various scientific research applications. This compound has gained significant attention due to its potential use as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1,4-bis(2-phenylbutanoyl)-1,4-diazepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
1,4-bis(2-phenylbutanoyl)-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and polymerases. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-bis(2-phenylbutanoyl)-1,4-diazepane in lab experiments include its potent anticancer, antiviral, and antibacterial properties. It is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1,4-bis(2-phenylbutanoyl)-1,4-diazepane. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research could focus on developing more potent derivatives of this compound for improved therapeutic efficacy.
Synthesemethoden
The synthesis of 1,4-bis(2-phenylbutanoyl)-1,4-diazepane involves the reaction of 2-phenylbutanoyl chloride with 1,4-diaminobutane in the presence of a base. The reaction leads to the formation of the diazepane ring. The compound is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1,4-bis(2-phenylbutanoyl)-1,4-diazepane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-phenyl-1-[4-(2-phenylbutanoyl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-3-22(20-12-7-5-8-13-20)24(28)26-16-11-17-27(19-18-26)25(29)23(4-2)21-14-9-6-10-15-21/h5-10,12-15,22-23H,3-4,11,16-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNTMPERVVZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C(=O)C(CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)

![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)

![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)